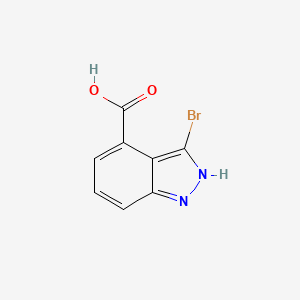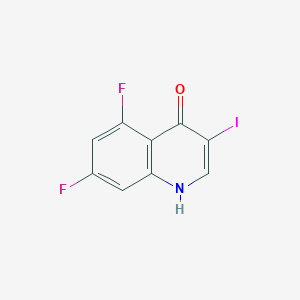
5,7-Difluoro-4-hydroxy-3-iodoquinoline
Overview
Description
5,7-Difluoro-4-hydroxy-3-iodoquinoline is a chemical compound with the CAS number 1431364-72-5 . It is available from various suppliers .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 5,7-Difluoro-4-hydroxy-3-iodoquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 5,7-Difluoro-4-hydroxy-3-iodoquinoline is based on the quinoline ring system, which is a widespread structure in nature . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis
Fluorinated quinolines, such as 5,7-Difluoro-4-hydroxy-3-iodoquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Scientific Research Applications
Charge Transport and Luminescence Materials
- Difluorinated derivatives of tris(8-hydroxyquinoline) aluminum (Alq3), including compounds related to 5,7-Difluoro-4-hydroxy-3-iodoquinoline, have been studied for their electronic structures and spectroscopic properties. These derivatives exhibit lowered energy levels of the lowest unoccupied molecular orbitals (LUMO) and increased electron affinity, facilitating electron injection from the metal electrode. This adjustment in electronic properties suggests potential applications in OLEDs and other electron transport materials, with modifications leading to blue luminescence materials for display technologies (Dong et al., 2009).
pH-Sensitive Fluorescent Sensors
- Novel 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have been developed, showcasing OFF-ON-OFF type pH-sensing properties. This feature is attributed to the photoinduced intramolecular electron transfer from the excited Bodipy moiety to the 8-hydroxyquinoline unit and vice versa. Such compounds offer new pathways for designing pH sensors with applications in biological and chemical sensing (Chen et al., 2011).
Regioselectivity in Chemical Reactions
- The regioselectivity and relative substrate activity of various difluoroquinolines, including compounds similar to 5,7-Difluoro-4-hydroxy-3-iodoquinoline, have been explored in reactions with sodium methoxide. These studies provide insights into the enthalpic controls and electronic structures influencing regioselectivity, valuable for synthetic chemistry applications in designing more efficient reaction pathways (Politanskaya et al., 2005).
Synthesis of Heterocyclic Compounds
- Research into the synthesis of novel optically pure α-amino acid functionalized quinolone derivatives, starting from trifluoromethyl quinolines, has shown potential antibacterial activity. Such studies demonstrate the versatility of quinoline derivatives in synthesizing compounds with medicinal properties, highlighting their application in drug discovery and development (Lingaiah et al., 2012).
Antifungal Mechanisms
- The antifungal mechanisms of 8-hydroxyquinoline derivatives have been investigated, revealing how these compounds damage cell walls and inhibit pseudohyphae formation in Candida albicans. This research sheds light on the potential of 8-hydroxyquinolines in developing new antifungal drugs, with a focus on their mechanism of action at the cellular level (Pippi et al., 2018).
properties
IUPAC Name |
5,7-difluoro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHDZDABYPDQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-4-hydroxy-3-iodoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
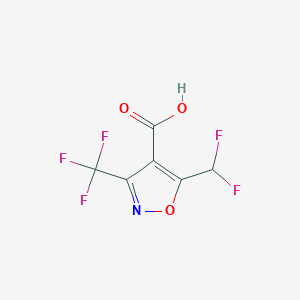
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
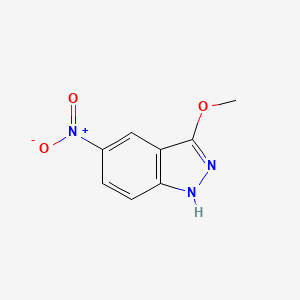
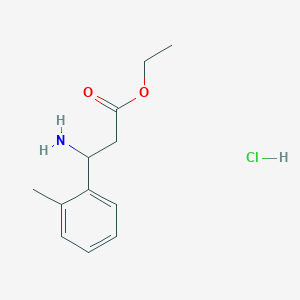
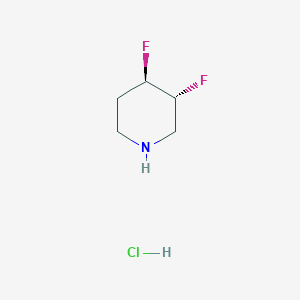
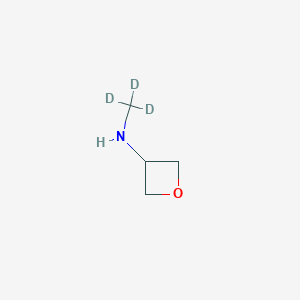
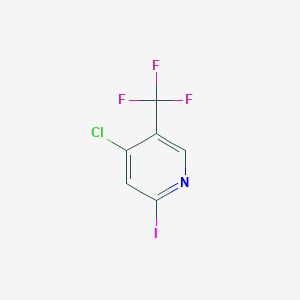
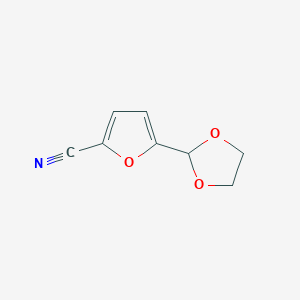
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
